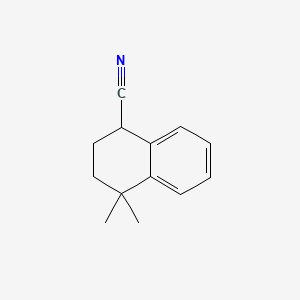
Sulfone, dichloromethyl phenyl
Übersicht
Beschreibung
Sulfone, dichloromethyl phenyl: is an organic compound characterized by the presence of a sulfone group (SO₂) attached to a dichloromethyl group (CHCl₂) and a phenyl group (C₆H₅). This compound is known for its versatility in organic synthesis and its applications in various fields such as medicinal chemistry, materials science, and industrial chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Oxidation of Sulfides or Sulfoxides: One common method for preparing sulfones involves the oxidation of the corresponding sulfides or sulfoxides.
Aromatic Sulfonylation: Another method involves the sulfonylation of aromatic compounds using sulfonyl chlorides (RSO₂Cl) in the presence of a base such as pyridine or triethylamine.
Alkylation/Arylation of Sulfinates: Sulfones can also be synthesized by the alkylation or arylation of sulfinates using alkyl or aryl halides in the presence of a base.
Industrial Production Methods: Industrial production of sulfones often involves large-scale oxidation processes using efficient and cost-effective oxidizing agents. The choice of method depends on the desired purity, yield, and specific application of the sulfone compound.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: Sulfones can undergo further oxidation to form sulfonic acids (RSO₃H) under strong oxidizing conditions.
Substitution: Sulfones can participate in nucleophilic substitution reactions, where the sulfone group acts as a leaving group.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Nucleophiles such as amines, alcohols, or thiols
Major Products Formed:
Oxidation: Sulfonic acids (RSO₃H)
Reduction: Sulfides (RSR’)
Substitution: Various substituted products depending on the nucleophile used
Wissenschaftliche Forschungsanwendungen
Chemistry:
- Sulfones are used as intermediates in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals .
- They serve as versatile building blocks in the construction of complex molecules due to their stability and reactivity .
Biology and Medicine:
- Sulfones have been investigated for their antifungal, antibacterial, and anticancer properties .
- They are used in the development of drugs targeting specific enzymes and receptors in biological systems .
Industry:
Wirkmechanismus
The mechanism of action of sulfone, dichloromethyl phenyl, involves its interaction with specific molecular targets and pathways. For example, in antifungal applications, sulfones can disrupt the synthesis of ergosterol, a key component of fungal cell membranes . This disruption leads to increased membrane permeability and ultimately cell death . In other applications, sulfones may act as inhibitors of specific enzymes or receptors, modulating biological pathways and exerting therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
Dichloromethyl-4-chloro-3-nitrophenylsulfone: Known for its antifungal activity against Candida albicans.
Chlorodibromomethyl-4-hydrazino-3-nitrophenylsulfone: Exhibits similar antifungal properties.
Uniqueness: Sulfone, dichloromethyl phenyl, stands out due to its specific combination of the dichloromethyl and phenyl groups, which confer unique reactivity and stability. This makes it a valuable compound in various synthetic and industrial applications .
Eigenschaften
IUPAC Name |
dichloromethylsulfonylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6Cl2O2S/c8-7(9)12(10,11)6-4-2-1-3-5-6/h1-5,7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYHKXAPREQUMAE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)C(Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6Cl2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70185439 | |
| Record name | Sulfone, dichloromethyl phenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70185439 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
31540-74-6 | |
| Record name | Sulfone, dichloromethyl phenyl | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031540746 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC170765 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=170765 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Sulfone, dichloromethyl phenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70185439 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















